

Commercial Sourcing and Technical Guide for 16-(R)-Iloprost-d4 in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **16-(R)- Iloprost-d4**, a deuterated analog of the prostacyclin mimetic Iloprost, for research purposes. It includes a comparative summary of suppliers, technical data, and a detailed examination of its mechanism of action and relevant experimental applications.

Commercial Suppliers of 16-(R)-lloprost-d4

A critical aspect of research and development is the reliable sourcing of high-quality reagents. **16-(R)-lloprost-d4**, used as an internal standard in quantitative mass spectrometry-based studies of lloprost, is available from several specialized chemical suppliers. The following table summarizes the product offerings from prominent vendors.



Supplier	Catalog Number	CAS Number	Molecular Formula	Purity	Available Quantitie s	Formulati on
Cayman Chemical	9000366 (as Iloprost-d4)	1035094- 10-0	C22H28D4O	≥99% deuterated forms (d1- d4)	25 μg, 50 μg	A solution in methyl acetate
LGC Standards (distributor for TRC)	TRC- I267312	74843-13- 3 (unlabeled)	C22H28D4O	Not specified	5 mg	Neat
MedChem Express	HY- A0096S1	1035094- 10-0	C22H28D4O	Not specified	1 mg, 5 mg	Solid
Stable- Isotopes	SIT-97392	74843-13- 3 (unlabeled)	C22H28D4O	Not specified	Inquire	Not specified

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

Core Technical Information

16-(R)-lloprost-d4 is the deuterated form of the R-isomer of Iloprost, a synthetic analog of prostacyclin (PGI₂).[1] Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and Raynaud's phenomenon.[2][3] The deuteration of 16-(R)-Iloprost makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Iloprost in biological samples, as it shares near-identical physicochemical properties with the analyte but has a distinct mass-to-charge ratio.

Mechanism of Action: The Prostacyclin Signaling Pathway



Iloprost exerts its pharmacological effects by mimicking the action of endogenous prostacyclin (PGI₂). It binds to and activates the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.

Activation of the IP receptor initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light-chain kinase, resulting in vasodilation. In platelets, increased cAMP levels inhibit platelet activation and aggregation.

The following diagram illustrates the signaling pathway of Iloprost.



Click to download full resolution via product page

Iloprost Signaling Pathway Diagram

Experimental Protocol: Quantification of Iloprost using 16-(R)-Iloprost-d4 by LC-MS/MS

The following provides a generalized methodology for the quantification of Iloprost in a biological matrix (e.g., plasma) using **16-(R)-Iloprost-d4** as an internal standard. This protocol should be optimized and validated for specific experimental conditions.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)



- To 100 μL of plasma sample, add 10 μL of 16-(R)-lloprost-d4 internal standard working solution (concentration to be optimized).
- Vortex briefly to mix.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).
- · Vortex for 2 minutes.
- Centrifuge at 5,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 5-95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min.



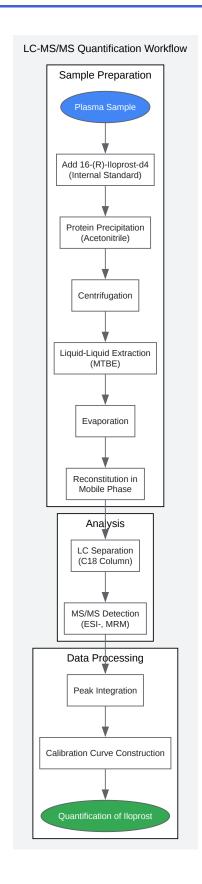
- Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Iloprost and 16-(R)-Iloprost-d4. (Specific m/z values will need to be determined on the instrument).
 - Optimization: Optimize MS parameters such as declustering potential, collision energy,
 and cell exit potential for both the analyte and the internal standard.

3. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Iloprost to 16-(R)-Iloprost-d4
 against the concentration of the calibration standards.
- Determine the concentration of Iloprost in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical workflow for this experimental protocol.





Click to download full resolution via product page

LC-MS/MS Quantification Workflow Diagram



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. stable-isotopes.com [stable-isotopes.com]
- 2. Iloprost | C22H32O4 | CID 5311181 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for 16-(R)lloprost-d4 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1152219#commercial-suppliers-of-16-r-iloprost-d4for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.